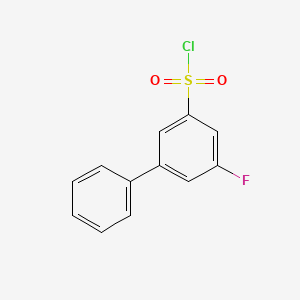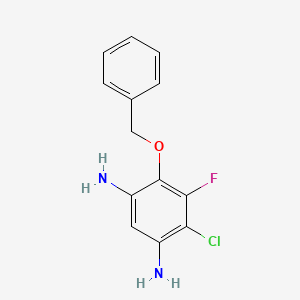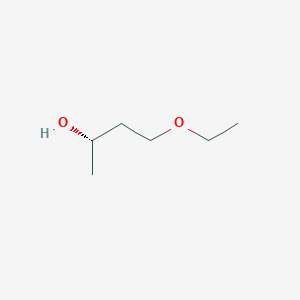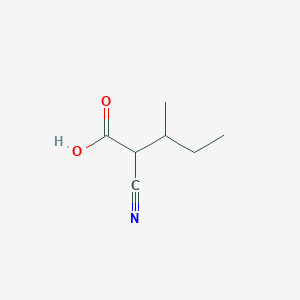
2-Cyano-3-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-3-methylpentanoic acid is an organic compound with the molecular formula C7H11NO2 It is a derivative of pentanoic acid, where a cyano group (-CN) is attached to the second carbon atom and a methyl group (-CH3) is attached to the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Cyano-3-methylpentanoic acid involves the enantioselective hydrolysis of 2-methyl-2-propylmalononitrile using nitrilase enzymes. The nitrilase gene from Rhodococcus rhodochrous J1 can be expressed in Escherichia coli, and the recombinant E. coli cells can hydrolyze 2-methyl-2-propylmalononitrile to form (S)-2-cyano-2-methylpentanoic acid with high enantiomeric excess .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale biocatalytic processes using nitrilase enzymes. These processes are optimized for high yield and purity, with reaction conditions such as temperature, pH, and substrate concentration carefully controlled to maximize the efficiency of the enzyme-catalyzed hydrolysis .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-3-methylpentanoic acid can undergo various chemical reactions, including:
Hydrolysis: The cyano group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the cyano group to a carboxylic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the cyano group to an amine.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under appropriate conditions.
Major Products Formed
Hydrolysis: 3-Methylpentanoic acid.
Reduction: 3-Methylpentylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Cyano-3-methylpentanoic acid has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and the development of biocatalysts.
Industry: The compound can be used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 2-Cyano-3-methylpentanoic acid primarily involves its conversion to other biologically active compounds through enzyme-catalyzed reactions. The nitrilase enzyme catalyzes the hydrolysis of the cyano group to form the corresponding carboxylic acid, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylpentanoic acid: A similar compound without the cyano group.
2-Cyano-2-methylpentanoic acid: A structural isomer with the cyano group on the second carbon atom.
Uniqueness
2-Cyano-3-methylpentanoic acid is unique due to the presence of both a cyano group and a methyl group on adjacent carbon atoms. This structural feature allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C7H11NO2 |
|---|---|
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
2-cyano-3-methylpentanoic acid |
InChI |
InChI=1S/C7H11NO2/c1-3-5(2)6(4-8)7(9)10/h5-6H,3H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
HBBFEUOLAKBVMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13305505.png)
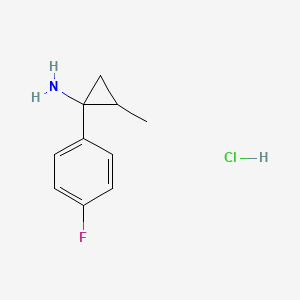
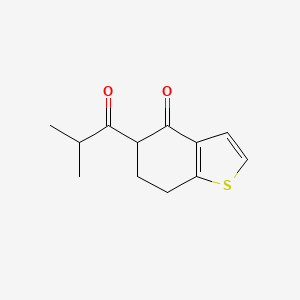
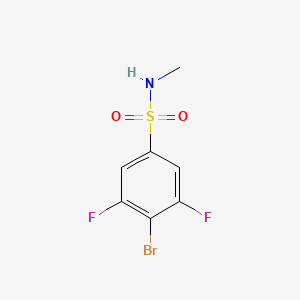
![Methyl[(trimethylpyrimidin-2-YL)methyl]amine](/img/structure/B13305558.png)
amine](/img/structure/B13305559.png)
![1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine](/img/structure/B13305565.png)



![Propan-2-yl N-[(4-aminophenyl)methyl]carbamate](/img/structure/B13305599.png)
